molecular formula C11H11NO3 B1624650 Methyl 1-formylindoline-3-carboxylate CAS No. 528861-99-6

Methyl 1-formylindoline-3-carboxylate

Cat. No.: B1624650
CAS No.: 528861-99-6
M. Wt: 205.21 g/mol
InChI Key: PCENHQHSCNGBLO-UHFFFAOYSA-N
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Description

Methyl 1-formylindoline-3-carboxylate is a bicyclic heterocyclic compound comprising an indoline core (a benzene ring fused to a saturated five-membered pyrrolidine ring) functionalized with a formyl group (-CHO) at the nitrogen (position 1) and a methyl ester (-COOCH₃) at position 3.

Properties

CAS No.

528861-99-6

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 1-formyl-2,3-dihydroindole-3-carboxylate

InChI

InChI=1S/C11H11NO3/c1-15-11(14)9-6-12(7-13)10-5-3-2-4-8(9)10/h2-5,7,9H,6H2,1H3

InChI Key

PCENHQHSCNGBLO-UHFFFAOYSA-N

SMILES

COC(=O)C1CN(C2=CC=CC=C12)C=O

Canonical SMILES

COC(=O)C1CN(C2=CC=CC=C12)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations and Core Modifications

Table 1: Key Structural and Physical Properties
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Physical Properties
Methyl 1-formylindoline-3-carboxylate* Indoline 1-CHO, 3-COOCH₃ C₁₁H₁₁NO₃ 221.21 (calculated) Inferred: High melting point (>200°C)
Methyl 1-methyl-β-carboline-3-carboxylate β-Carboline 1-CH₃, 3-COOCH₃ C₁₄H₁₄N₂O₂ 242.27 mp >200°C; ¹H-NMR (DMSO-d₆): δ 2.85 (CH₃), 4.03 (COOCH₃)
Methyl-1-pentyl-1H-indole-3-carboxylate Indole 1-C₅H₁₁, 3-COOCH₃ C₁₅H₁₉NO₂ 245.30 λmax: 216, 289 nm; crystalline solid
Methyl 3-formylindole-5-carboxylate Indole 3-CHO, 5-COOCH₃ C₁₁H₉NO₃ 219.19 PubChem CID: 9475; Synonyms: AG-E-44189
Key Differences :
  • Core Saturation : this compound features a saturated pyrrolidine ring (indoline), enhancing its conformational flexibility compared to aromatic indole derivatives (e.g., Methyl-1-pentyl-1H-indole-3-carboxylate).
  • Substituent Position : The formyl group at position 1 in the target compound contrasts with analogs like Methyl 3-formylindole-5-carboxylate, where substituents occupy positions 3 and 5.
  • Electronic Effects : The electron-withdrawing formyl group at N1 in the target compound may reduce nucleophilicity at the nitrogen compared to N-methylated analogs (e.g., Methyl 1-methyl-β-carboline-3-carboxylate).
This compound :

While direct synthesis data are unavailable, analogous compounds suggest plausible routes:

  • Formylation: Introduction of the formyl group via Vilsmeier-Haack reaction or oxidation of a methyl group (e.g., KMnO₄-mediated oxidation as in ).
  • Esterification: Methanol-mediated esterification of a carboxylic acid precursor at position 3.

Spectral and Analytical Data

Table 2: NMR and MS Data Comparison
Compound ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) MS (m/z)
Methyl 1-methyl-β-carboline-3-carboxylate 2.85 (CH₃), 4.03 (COOCH₃), 7.37–8.79 (aromatic) Not reported Not reported
Ethyl pyrroloindole derivative 1.25 (CH₃), 3.70 (COOCH₃), 7.20–8.10 (aromatic) 172.1 (C=O), 52.3 (OCH₃) 478.1973 (HRMS)
Methyl-1-pentyl-1H-indole-3-carboxylate Not reported Not reported Not reported

Note: The target compound’s NMR would likely show signals for the formyl proton (~9–10 ppm) and ester carbonyl (~165–170 ppm).

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